N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a compound belonging to the pyrazole family, known for its diverse pharmacological effects.
Preparation Methods
The synthesis of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves several steps. Typically, pyrazole derivatives are synthesized through cyclization reactions involving hydrazine and 1,3-diketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Substitution: Halogenation or alkylation reactions can introduce different substituents on the pyrazole ring, altering its chemical properties.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating neglected tropical diseases like leishmaniasis and malaria.
Industry: Utilized in the development of high-energy density materials and explosives.
Mechanism of Action
The mechanism of action of N1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme Lm-PTR1 in Leishmania parasites, leading to the disruption of essential metabolic pathways . The compound’s binding to the active site of the enzyme is characterized by favorable binding free energy, indicating strong inhibitory potential .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1,3-Diphenylpyrazole: Exhibits cytotoxic activity against cancer cell lines.
3,5-Dinitropyrazole: Used in the development of high-energy materials.
N~1~-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-3-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to its dual antileishmanial and antimalarial activities, making it a unique candidate for further research and development .
Properties
Molecular Formula |
C14H20N6O3 |
---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H20N6O3/c1-10-13(20(22)23)9-19(16-10)6-5-14(21)17(3)8-12-7-15-18(4)11(12)2/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
VLNKXOMOLFHQLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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